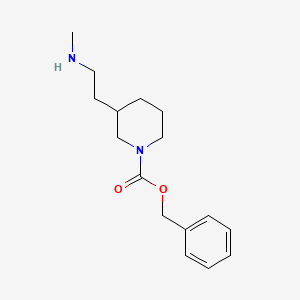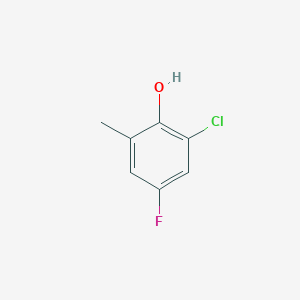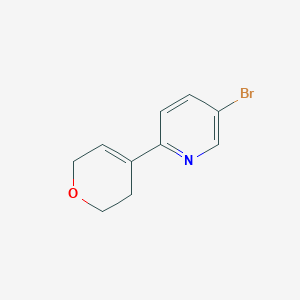
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine is an organic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 3,6-dihydro-2H-pyran-4-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine typically involves the bromination of 2-(3,6-dihydro-2H-pyran-4-yl)pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with rigorous purification techniques such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications.
化学反应分析
Types of Reactions
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine ring and the dihydropyran moiety can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(3,6-dihydro-2H-pyran-4-yl)pyridine-5-azide, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 5-phenyl-2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
科学研究应用
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-chloro-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-iodo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine: Contains an iodine atom, which is larger and more polarizable than bromine, potentially leading to different reactivity and interactions.
Uniqueness
The presence of the bromine atom in 5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine imparts unique reactivity, particularly in substitution and coupling reactions
属性
CAS 编号 |
223556-13-6 |
|---|---|
分子式 |
C10H10BrNO |
分子量 |
240.10 g/mol |
IUPAC 名称 |
5-bromo-2-(3,6-dihydro-2H-pyran-4-yl)pyridine |
InChI |
InChI=1S/C10H10BrNO/c11-9-1-2-10(12-7-9)8-3-5-13-6-4-8/h1-3,7H,4-6H2 |
InChI 键 |
XBIOQUBQVKNLPV-UHFFFAOYSA-N |
规范 SMILES |
C1COCC=C1C2=NC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


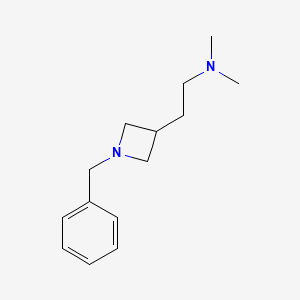
![2-Ethylthioimidazo[1,2-a]Pyridine](/img/structure/B13968892.png)
![2-[(3-Methyl-6-oxo-6h-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoic acid](/img/structure/B13968900.png)
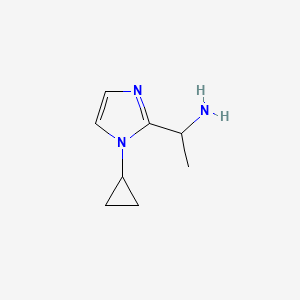
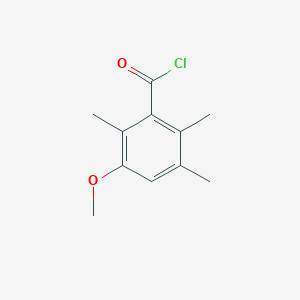
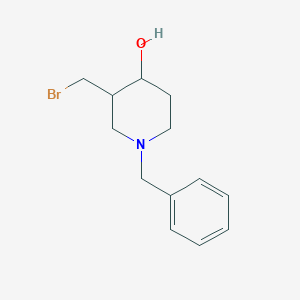
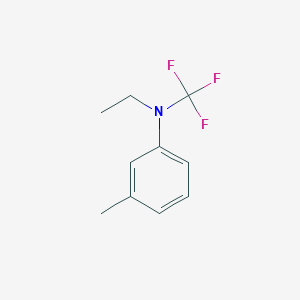
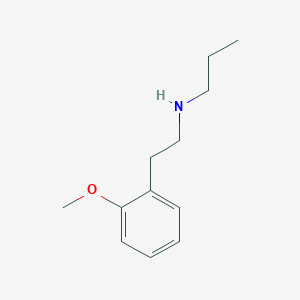


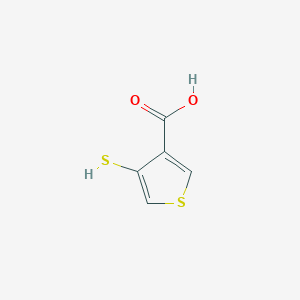
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
